molecular formula C15H24ClNO2 B1441778 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride CAS No. 1220030-05-6

2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride

Cat. No.: B1441778
CAS No.: 1220030-05-6
M. Wt: 285.81 g/mol
InChI Key: RABZNBAQHQMKDK-UHFFFAOYSA-N
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Description

2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperidine ring and a phenoxyethoxyethyl group.

Properties

IUPAC Name

2-[2-(2-phenoxyethoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2.ClH/c1-2-7-15(8-3-1)18-13-12-17-11-9-14-6-4-5-10-16-14;/h1-3,7-8,14,16H,4-6,9-13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RABZNBAQHQMKDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOCCOC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride typically involves multiple steps, starting with the reaction of phenoxyethanol with ethylene oxide to form 2-phenoxyethoxyethanol. This intermediate is then reacted with piperidine under specific conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like alkyl halides in the presence of a base.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a ligand in biochemical studies or as a probe in molecular biology research.

  • Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Phenoxyethanol derivatives

  • Other glycol ethers

Uniqueness: 2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride stands out due to its unique combination of a piperidine ring and a phenoxyethoxyethyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Biological Activity

2-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C15H22ClN
  • SMILES Notation : CCOCC(C1CCN(CC1)CCOC2=CC=CC=C2)Cl
  • Molecular Weight : 267.80 g/mol

The compound features a piperidine ring substituted with a phenoxyethoxy group, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Receptors : It may act as an agonist or antagonist at specific receptor sites.
  • Enzymes : The compound has shown potential in inhibiting certain enzyme activities, which can disrupt metabolic pathways associated with diseases.

Anticancer Properties

Research indicates that derivatives of this compound possess anticancer properties . A notable study demonstrated significant cytotoxic effects against various human cancer cell lines, suggesting its potential as a scaffold for drug development.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µM)Mechanism
HeLa12.5Apoptosis induction
MCF-715.0Cell cycle arrest
A54910.0Inhibition of proliferation

The above table summarizes findings from studies where the compound exhibited varying degrees of cytotoxicity across different cancer cell lines, indicating its potential as an anticancer agent.

Anticonvulsant Activity

In addition to anticancer properties, this compound has been investigated for its anticonvulsant activity . A study involving animal models showed that it effectively reduced seizure frequency in pentylenetetrazole-induced seizures.

Case Study: Anticonvulsant Efficacy

Treatment Dose (mg/kg)Seizure Reduction (%)ED50 (mg/kg)
306025
508020

The data indicate that the compound has a dose-dependent effect on seizure reduction, making it a candidate for further research in epilepsy treatment.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how the structural features of this compound influence its biological activity relative to other compounds:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorophenyl)piperidine hydrochlorideChlorine substitution on phenyl ringEnhanced potency against specific cancer types
N-(4-Methoxyphenyl)piperidine hydrochlorideMethoxy group on phenyl ringImproved solubility and bioavailability
1-(3-Fluorophenyl)piperidine hydrochlorideFluorine substitutionAltered receptor binding affinity

This table illustrates how variations in substituents can lead to differences in biological activity and therapeutic potential.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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